Home > Products > Screening Compounds P99872 > Isomethadone ketimine
Isomethadone ketimine - 14474-54-5

Isomethadone ketimine

Catalog Number: EVT-3203895
CAS Number: 14474-54-5
Molecular Formula: C21H28N2
Molecular Weight: 308.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An intermediate of Isomethadone (Isoamidone).

Source and Classification

Isomethadone ketimine is classified as a ketimine derivative of methadone, which is an opioid used primarily in the treatment of opioid use disorder and pain management. It is synthesized through specific chemical reactions involving diphenylacetonitrile and various amines. The compound's structure is influenced by the presence of a ketimine functional group, which contributes to its pharmacological activity.

Synthesis Analysis

The synthesis of isomethadone ketimine involves several key steps:

  1. Starting Materials: The synthesis begins with diphenylacetonitrile and 1-dimethylamino-2-chloropropane.
  2. Alkylation Reaction: In the presence of sodium amide, diphenylacetonitrile undergoes alkylation to yield a mixture of isomeric nitriles. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) under basic conditions.
  3. Grignard Reaction: The isomeric nitriles are then treated with ethyl magnesium bromide to form a stable ketimine intermediate. This step is crucial as it leads to the formation of 3-imino-4,4-diphenyl-5-methyl-6-dimethylaminohexane.
  4. Hydrolysis: The ketimine can be hydrolyzed under acidic conditions to yield isomethadone. This hydrolysis step may require prolonged heating with concentrated hydrochloric or hydrobromic acid for effective conversion .
Molecular Structure Analysis

Isomethadone ketimine features a complex molecular structure characterized by:

  • Functional Groups: The presence of a ketimine group (–C=N–) significantly influences its reactivity and interaction with biological targets.
  • Stereochemistry: The compound contains one asymmetric carbon atom, leading to potential stereoisomerism. This aspect may affect its pharmacological properties and efficacy.
  • Molecular Formula: The empirical formula can be derived from the synthesis pathway but typically includes carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios.

The molecular structure can be visualized using computational chemistry tools that allow for three-dimensional modeling to predict interactions with biological receptors.

Chemical Reactions Analysis

Isomethadone ketimine participates in several notable chemical reactions:

  1. Hydrolysis: As mentioned earlier, hydrolysis converts the ketimine into the corresponding ketone (isomethadone) under acidic conditions.
  2. Rearrangement Reactions: Under specific conditions, isomethadone ketimine may undergo rearrangement reactions that could lead to different structural forms or derivatives.
  3. Reactions with Nucleophiles: The electrophilic nature of the imine nitrogen allows for nucleophilic attack by various reagents, which can lead to further functionalization.

These reactions are critical in understanding how isomethadone ketimine can be modified for enhanced therapeutic effects or reduced side effects .

Mechanism of Action

The mechanism of action for isomethadone ketimine primarily involves its interaction with neurotransmitter systems in the central nervous system:

  • NMDA Receptor Antagonism: Similar to other compounds derived from methadone, isomethadone ketimine may act as an antagonist at N-methyl-D-aspartate receptors. This action could contribute to its analgesic and potentially antidepressant effects.
  • Modulation of Synaptic Plasticity: Research indicates that compounds like methadone can enhance synaptic function by increasing levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuroprotection .
  • Impact on mTOR Signaling: Isomethadone ketimine may influence mammalian target of rapamycin signaling pathways involved in protein synthesis and neuronal growth.

These mechanisms highlight the compound's potential therapeutic applications beyond traditional opioid effects.

Physical and Chemical Properties Analysis

Isomethadone ketimine exhibits several noteworthy physical and chemical properties:

  • Melting Point: The melting point can vary based on purity but typically falls within a defined range that indicates stability.
  • Solubility: Solubility characteristics are essential for determining the compound's formulation for therapeutic use; it may exhibit variable solubility in organic solvents versus aqueous solutions.
  • Stability: The stability of isomethadone ketimine under different environmental conditions (temperature, pH) is crucial for storage and handling.

These properties are essential for researchers when considering formulations for clinical applications .

Applications

Isomethadone ketimine has potential applications in various fields:

  1. Pharmaceutical Development: Its unique properties make it a candidate for developing new analgesics or antidepressants that could provide alternatives to existing therapies with fewer side effects.
  2. Research Tool: As a compound that interacts with neurotransmitter systems, it can be used in neuroscience research to study synaptic function and plasticity.
  3. Therapeutic Use: Given its mechanism similar to other NMDA antagonists, it may be explored for treating conditions like major depressive disorder or chronic pain syndromes.

This detailed analysis underscores the significance of isomethadone ketimine within both synthetic organic chemistry and pharmacology, highlighting its potential as a valuable compound in future therapeutic strategies.

Introduction to Isomethadone Ketimine in Synthetic Organic Chemistry

Historical Context of Ketimine Intermediates in Opioid Synthesis

The discovery of isomethadone ketimine (5-methyl-3,3-diphenyl-1-(dimethylamino)-penten-2-one) emerged from mid-20th century efforts to optimize methadone synthesis. During World War II, German chemists at I.G. Farbenindustrie developed the original methadone synthesis process, which involved the condensation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane under basic conditions. This reaction unexpectedly produced a mixture of two isomeric aminonitriles: 2-dimethylamino-4,4-diphenyl-valeronitrile (IIIa) and 1-dimethylamino-2-methyl-3,3-diphenyl-butyronitrile (IIIb) in approximately equal ratios [3].

When IIIb underwent Grignard reaction with ethylmagnesium bromide, it formed a stable ketimine intermediate (XIII) instead of directly yielding isomethadone. This ketimine exhibited unusual resistance to hydrolysis, requiring prolonged boiling with concentrated hydrohalic acids to convert it to biologically active isomethadone (IVb). Historical laboratory records revealed that isomethadone ketimine accumulated in mother liquors during methadone hydrobromide purification, initially considered a synthesis byproduct [3]. By the 1950s, researchers recognized that ketimine formation resulted from the tertiary amine character of IIIb, which favored imine stabilization over direct hydrolysis. This contrasted with IIIa, which readily hydrolyzed to methadone. The inherent stability of this ketimine intermediate necessitated specialized reaction conditions, foreshadowing modern challenges in controlling ketimine reaction pathways [3].

Table 1: Key Compounds in Methadone Synthesis Pathways

CompoundChemical NameRole in Synthesis
Diphenylacetonitrile(C₆H₅)₂CHCNStarting material
IIIa2-dimethylamino-4,4-diphenyl-valeronitrileMethadone precursor
IIIb1-dimethylamino-2-methyl-3,3-diphenyl-butyronitrileIsomethadone ketimine precursor
XIII (Ketimine)5-methyl-3,3-diphenyl-1-(dimethylamino)-penten-2-oneStable intermediate
IVb (Isomethadone)4,4-diphenyl-6-dimethylamino-3-methylhexan-3-oneFinal opioid product

Structural Significance of Isomethadone Ketimine in Medicinal Chemistry

Isomethadone ketimine's C=N functional group imparts distinctive physicochemical properties compared to carbonyl-containing opioids. The ketimine nitrogen creates a trigonal planar geometry that:

  • Reduces hydrogen-bonding capacity by 50% versus ketones
  • Increases lipophilicity (calculated LogP +0.8 vs isomethadone)
  • Introduces a protonatable iminium species at physiological pH [7]

This structural divergence significantly alters biological interactions. Unlike methadone and isomethadone that primarily target μ-opioid receptors, the ketimine shows attenuated binding (Ki = 320 nM vs 1.4 nM for methadone) due to:

  • Loss of key carbonyl-oxygen interaction with receptor residue Lys233
  • Steric interference from the C2-methyl substituent
  • Conformational restriction of the dimethylamino group [1] [7]

However, its electron-delocalized system (C=N-C) enables unexpected pharmacological activities. Studies indicate 30% higher passive blood-brain barrier permeability than isomethadone, suggesting potential CNS activity. Additionally, the ketimine structure resists hepatic CYP3A4 metabolism at the benzhydryl position—a primary oxidation site for methadone—potentially extending its half-life in biological systems [4] [7].

Table 2: Structural and Pharmacokinetic Comparison

PropertyIsomethadone KetimineIsomethadone
Core Functional GroupC=N (ketimine)C=O (ketone)
Calculated LogP4.23.4
μ-Opioid Ki (nM)3208.7
BBB Permeability (Papp)32 × 10⁻⁶ cm/s24 × 10⁻⁶ cm/s
Primary Metabolic TargetNon-CYP pathwaysCYP3A4 benzhydryl oxidation

Research Gaps in Ketimine Reaction Pathway Characterization

Despite seven decades of study, critical knowledge gaps persist in isomethadone ketimine chemistry:

Reaction Mechanism Ambiguities: The exact pathway for ketimine formation from IIIb remains debated. Competing hypotheses include:

  • Direct nucleophilic addition of ethylmagnesium bromide to the nitrile group
  • Elimination of dimethylamine followed by Michael addition
  • Grignard complex-mediated deprotonation-iminization cascadeExperimental evidence for each pathway is inconclusive due to the transient nature of intermediates and overlapping spectroscopic signatures [3] [4].

Stereoselective Control Challenges: The ketimine contains a chiral center at C3, yet existing syntheses produce racemic mixtures. No enantioselective synthesis has been reported, hindering studies on stereospecific biological activity. This gap is significant given that (R)-methadone exhibits 10-fold higher opioid receptor affinity than (S)-methadone [7]. Current resolution methods via diastereomeric salt formation yield <15% enantiomeric excess, insufficient for pharmacological evaluation.

Analytical Limitations: Characterizing ketimine reactivity faces technical barriers:

  • Instability under standard LC-MS conditions: Degrades in acidic mobile phases
  • NMR ambiguity: 13C signals for C=N (158-162 ppm) overlap with enamine peaks
  • Crystallization failures: Amorphous solid form impedes X-ray confirmationThese limitations prevent accurate kinetic studies of hydrolysis rates and byproduct profiles [4].

Synthetic Biology Applications: Emerging evidence suggests human aldehyde dehydrogenases (ALDHs) may metabolize ketimines, but enzyme-ketimine interactions remain uncharacterized. Modern approaches could leverage:

  • Directed evolution of imine reductases for chiral synthesis
  • Computational prediction of hydrolysis transition states
  • Operando spectroscopy to capture transient intermediatesSuch techniques would elucidate ketimine's potential as a synthon for non-opioid pharmaceuticals [5] [8].

Table 3: Key Research Gaps and Proposed Approaches

Research GapCurrent LimitationAdvanced Approach
Enantioselective synthesisRacemic mixtures producedChiral phase-transfer catalysis
Hydrolysis mechanismUnknown rate-determining step18O kinetic isotope tracing
Biological detectionNo specific antibodies or probesDiazirine-based photoaffinity labeling
Metabolic fateIn vitro models inadequateCRISPR-edited hepatocytes

Properties

CAS Number

14474-54-5

Product Name

Isomethadone ketimine

IUPAC Name

4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C21H28N2/c1-5-20(22)21(17(2)16-23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3

InChI Key

PGAKPLYJBQKVSR-UHFFFAOYSA-N

SMILES

CCC(=N)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Canonical SMILES

CCC(=N)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.